Rubidium azide (Rb(N3))

thermal stability decomposition kinetics energetic materials safety

Rubidium azide (CAS 22756-36-1), RbN₃, is the rubidium salt of hydrazoic acid and a member of the alkali metal azide family, alongside lithium, sodium, potassium, and cesium azides. It crystallizes in a tetragonal I4/mcm structure at ambient conditions and shares the generic reactivity of inorganic azides—exothermic decomposition to the parent metal and nitrogen gas.

Molecular Formula N3R
Molecular Weight 127.488 g/mol
CAS No. 22756-36-1
Cat. No. B1604754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium azide (Rb(N3))
CAS22756-36-1
Molecular FormulaN3R
Molecular Weight127.488 g/mol
Structural Identifiers
SMILES[N-]=[N+]=[N-].[Rb+]
InChIInChI=1S/N3.Rb/c1-3-2;/q-1;+1
InChIKeyGEWQYWRSUXOTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Azide (RbN₃) – Technical Baseline and In-Class Positioning for Procurement


Rubidium azide (CAS 22756-36-1), RbN₃, is the rubidium salt of hydrazoic acid and a member of the alkali metal azide family, alongside lithium, sodium, potassium, and cesium azides [1]. It crystallizes in a tetragonal I4/mcm structure at ambient conditions and shares the generic reactivity of inorganic azides—exothermic decomposition to the parent metal and nitrogen gas [1]. Within this homologous series, however, RbN₃ occupies a distinct property space: its decomposition temperature, impact sensitivity, lattice energetics, and aqueous solubility each diverge quantitatively from its lighter and heavier congeners, directly affecting suitability for specific energetic, pyrotechnic, and micro-fabrication applications [2].

Why Alkali Azide Interchangeability Fails – The RbN₃ Case for Purpose-Specific Selection


Although all alkali azides liberate N₂ upon decomposition, quantitative differences in thermal stability, mechanical sensitivity, and solubility render them non-interchangeable in safety-critical or fabrication-process-defined use cases [1]. The decomposition temperature of RbN₃ (395 °C) substantially exceeds that of NaN₃ (275 °C) and KN₃ (355 °C), while its impact sensitivity is comparable to TNT, unlike the insensitive KN₃ [1]. Additionally, its aqueous solubility (107 g/100 g at 16 °C) is more than double that of NaN₃ (~42 g/100 g at 17 °C), directly influencing solution-based processing windows [2]. These divergences mean that selecting a generic “azide” without compound-specific data risks both performance failure and safety incidents.

Quantitative Differentiation Evidence for Rubidium Azide Against Closest Analogs


Thermal Decomposition Onset: RbN₃ Offers the Highest Alkali Azide Stability Before Exothermic Breakdown

Among the four common alkali azides, RbN₃ exhibits the highest thermal decomposition temperature of 395 °C, compared with NaN₃ (275 °C), KN₃ (355 °C), and CsN₃ (390 °C) [1]. This represents a 120 °C margin over NaN₃ and a 40 °C advantage over the next most stable analog KN₃, extending the operational thermal window for processes requiring sustained azide integrity before deliberate decomposition.

thermal stability decomposition kinetics energetic materials safety

Impact Sensitivity Dichotomy: RbN₃ is Mechanosensitive Unlike Shock-Insensitive KN₃

A direct computational-experimental comparison reveals a stark sensitivity dichotomy: KN₃ is reported as not sensitive to impact or friction, whereas RbN₃ is very sensitive to mechanical shock, exhibiting impact sensitivity comparable to that of trinitrotoluene (TNT) [1]. This places RbN₃ in a qualitatively different hazard class from its immediate potassium congener, mandating distinct handling, storage, and transport protocols.

impact sensitivity mechanical shock energetic materials handling

Lattice Potential Energy: RbN₃ is Thermodynamically Less Stable Than NaN₃ and KN₃

Calculated total lattice potential energies from charge-distribution models yield: Epot(NaN₃) = 725.1 kJ mol⁻¹, Epot(KN₃) = 650.7 kJ mol⁻¹, and Epot(RbN₃) = 632.1 kJ mol⁻¹ [1]. An independent determination from experimental enthalpies gives lattice energies of 175 kcal mol⁻¹ (NaN₃), 157 kcal mol⁻¹ (KN₃), and 152 kcal mol⁻¹ (RbN₃) [2]. RbN₃ consistently exhibits the lowest lattice cohesion among the most common alkali azides, which correlates with its enhanced sensitivity and lower energetic barrier to decomposition.

lattice energy thermochemistry ionic azides

Aqueous Solubility: RbN₃ Exhibits 2.5× Greater Water Solubility Than NaN₃ and KN₃ at Ambient Temperature

At 16–17 °C, RbN₃ dissolves to the extent of 107.1 g per 100 g water [1]. Under nearly identical conditions, NaN₃ reaches 41.7 g/100 mL (17 °C) [2] and KN₃ reaches 49.6 g/100 g (17 °C) [3]. This 2.1–2.6-fold solubility advantage enables higher solution concentrations for precise liquid-dispensing processes such as MEMS cavity filling, where dissolved azide loading directly determines final alkali metal inventory.

solubility solution processing wafer-level fabrication

UV-Decomposition Route to Rubidium Metal: RbN₃ Enables Wafer-Level MEMS Vapor Cell Fabrication

Unlike sodium or potassium azides, which decompose to metals with spectroscopic transitions irrelevant to chip-scale atomic clocks, RbN₃ undergoes clean UV photolytic decomposition to elemental rubidium and N₂ gas, providing a direct, low-temperature route to filling MEMS vapor cells with Rb vapor [1]. This has been demonstrated in Al₂O₃-coated silicon cavities, where RbN₃ is pipetted as an aqueous solution and subsequently decomposed in situ under UV illumination, achieving wafer-scale compatibility and a cell lifetime limited primarily by Rb consumption rather than precursor decomposition fidelity [1].

MEMS vapor cells atomic clocks UV decomposition

Crystal Structure and High-Pressure Phase Behavior Differentiate RbN₃ from NaN₃

RbN₃ crystallizes in the tetragonal I4/mcm structure (a = 630.8 pm, c = 753.7 pm) at ambient conditions, isostructural with KN₃ and CsN₃ but distinct from the rhombohedral β-NaN₃ phase [1]. Under compression, RbN₃ undergoes sequential phase transitions: α-RbN₃ → γ-RbN₃ at 6.5 GPa and γ-RbN₃ → δ-RbN₃ at 16.0 GPa, as determined by in-situ synchrotron X-ray diffraction up to 42.0 GPa [2]. This contrasts with NaN₃, which exhibits a different sequence (β-NaN₃ → α-NaN₃ → γ-NaN₃) at distinct pressure thresholds, reflecting the influence of cation size on azide anion orientational ordering.

crystal structure phase transition high-pressure physics

Validated Application Scenarios Where Rubidium Azide Outperforms Generic Alternatives


Chip-Scale Atomic Clocks and MEMS Atomic Magnetometers via UV-Photolytic Rb Vapor Generation

RbN₃ is the precursor of choice for wafer-level fabrication of rubidium vapor cells used in chip-scale atomic clocks (CSACs), atomic gyroscopes, and optically pumped magnetometers (OPMs). Its high aqueous solubility (107 g/100 g H₂O) enables precise micro-pipetting into silicon cavities, and UV photolysis cleanly generates Rb vapor and N₂ without high-temperature activation, preserving MEMS structural integrity [1]. Alternative Rb sources such as elemental dispensers require >300 °C thermal activation that is incompatible with anodic bonding and batch fabrication, making RbN₃ the enabling material for low-cost, wafer-scale production [1].

Energetic Formulations Requiring Higher Thermal Stability than Sodium Azide-Based Compositions

For pyrotechnic or gas-generant compositions that must survive elevated processing or storage temperatures without premature decomposition, RbN₃'s 395 °C decomposition onset provides a 120 °C safety margin over NaN₃ (275 °C) and a 40 °C margin over KN₃ (355 °C) [2]. This broader thermal window is critical when azide-containing formulations undergo elevated-temperature curing, lamination, or environmental exposure in aerospace and defense energetic devices [2]. However, the impact sensitivity (TNT-comparable) demands appropriate handling precautions distinct from insensitive KN₃ [1].

Production of Ultrapure Rubidium Metal via Controlled Thermal Decomposition

The thermal decomposition of RbN₃ at 395 °C yields rubidium metal and nitrogen gas without introducing reducing agents or solvents that could contaminate the product [2]. This route is employed to generate ultrapure rubidium for fundamental atomic physics research and calibration standards, where metal purity directly determines spectroscopic baseline quality [2]. Sodium azide, the most common congener, cannot substitute because the target metal is sodium, not rubidium.

High-Pressure Physics Research on Azide Anion Orientational Ordering Phenomena

The well-characterized pressure-induced phase transitions of RbN₃ at 6.5 and 16.0 GPa, coupled with its tetragonal I4/mcm ambient structure, make it a model system for studying azide anion orientational ordering and lattice dynamics under compression [3]. Comparative studies with KN₃ and CsN₃ allow systematic investigation of cation-size effects on the potential energy landscape of linear N₃⁻ anions, informing fundamental models of energetic material sensitivity and decomposition mechanisms [3].

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